4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
4-methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S2/c1-19-11-15-25(16-12-19)32(27,28)23-7-3-21(4-8-23)31-22-5-9-24(10-6-22)33(29,30)26-17-13-20(2)14-18-26/h3-10,19-20H,11-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBFQLZBNXMOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of sulfonyl groups: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Coupling reactions: These steps involve linking the piperidine and sulfonylphenoxy groups through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Anti-Proliferative Activity
- Analogues like compound 4 (enaminone derivative) showed 3-fold higher potency (~25 μM vs. HCT-116) than precursor 3 (~85 μM) .
- Compound 6: Pyrazole-substituted analogue showed reduced efficacy, suggesting the phenoxy-sulfonyl-piperidine moiety is critical for binding .
- Compound 13 (CHOP Activators) : Nitrofuran carboxamide enhances apoptosis induction, with IC₅₀ values in low micromolar range; 4-methylpiperidine likely stabilizes target interaction .
Protein-Protein Interaction Stabilizers
- Compound 122 : The pyrrolidinyl-piperidine sulfonyl group improved binding affinity in fragment-based screens, highlighting the role of heterocyclic amines in modulating interactions .
Physicochemical Properties
- Electron-Withdrawing Effects : Sulfonyl groups enhance target binding via hydrogen bonding and electrostatic interactions.
- Piperidine Substitution : 4-Methyl groups improve metabolic stability and reduce off-target effects compared to bulkier substituents (e.g., tert-butyl in compound 15 ) .
Biological Activity
The compound 4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes piperidine and sulfonamide moieties. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many piperidine derivatives have been shown to inhibit various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's disease .
- Antidiabetic Activity : Some studies suggest that sulfonamide derivatives can act as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment, enhancing insulin sensitivity and glucose metabolism .
Table 1: Summary of Biological Activities
Case Study 1: Antidiabetic Properties
In a study evaluating various piperidine derivatives, the compound demonstrated significant DPP-4 inhibitory activity. This was linked to improved glycemic control in diabetic models, suggesting its potential as a therapeutic agent for managing type 2 diabetes .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of sulfonamide-containing piperidine derivatives. The results indicated that these compounds could mitigate oxidative stress in neuronal cells, supporting their role in neurodegenerative disease prevention .
Research Findings
Recent literature highlights several important findings regarding the biological activity of this compound:
- In vitro Studies : Compounds structurally related to this compound have shown promising results in inhibiting key metabolic enzymes, which could be beneficial for conditions like diabetes and Alzheimer's disease .
- In vivo Efficacy : Animal studies have reported significant reductions in blood glucose levels following administration of related compounds, reinforcing their potential use in diabetes management .
- Safety Profile : The low cytotoxicity observed in various assays suggests a favorable safety profile for further development as a therapeutic agent .
Q & A
Q. What are the key considerations in designing synthetic routes for 4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine?
Synthetic routes for such sulfonyl-piperidine derivatives typically involve multi-step protocols, including sulfonylation, nucleophilic substitution, and coupling reactions. For example:
- Sulfonyl intermediate formation : Reacting biphenyl derivatives with sulfonyl chlorides in the presence of a base (e.g., pyridine) to install sulfonyl groups .
- Piperidine functionalization : Coupling sulfonylated intermediates with substituted piperidines using activating agents like HATU or DCC .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, CHCl/MeOH) to enhance reaction efficiency and purity .
- Yield optimization : Reaction temperatures (e.g., 268 K for tosylation) and stoichiometric ratios of reagents must be carefully controlled .
Q. How can spectroscopic and chromatographic methods confirm the structural integrity of this compound?
- NMR analysis : H and C NMR are critical for verifying substituent positions. For example, methyl groups on piperidine rings resonate at δ 1.2–1.4 ppm, while aromatic protons in sulfonylphenoxy moieties appear at δ 7.2–7.8 ppm .
- HPLC : Retention times (e.g., 11.5–13.0 minutes under specific mobile phases) and peak areas (>95%) confirm purity .
- HRMS : Exact mass measurements (e.g., molecular ion peaks at m/z 268.33 for analogous sulfonyl-piperidine derivatives) validate molecular formulas .
Q. What strategies are recommended for resolving discrepancies in elemental analysis data?
Discrepancies in carbon/hydrogen percentages (e.g., ±0.3% deviation) may arise from residual solvents or incomplete drying. Mitigation includes:
- Extended vacuum drying : Remove trace solvents from crystalline products .
- Recrystallization : Use solvent mixtures (n-hexane/EtOAc) to improve purity .
- Replicate synthesis : Verify consistency across batches to rule out procedural errors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's biological activity?
- Functional group modification : Replace the 4-methylpiperidinyl group with cyclopropyl or isopropyl variants to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Substitute sulfonyl groups with carbonyl or amide moieties to modulate solubility and metabolic stability .
- In vitro assays : Test derivatives against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinities .
Q. What experimental approaches address contradictions in biological activity data across similar compounds?
- Dose-response profiling : Compare EC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
- Off-target screening : Use panels of 50+ receptors/enzymes to identify non-specific interactions .
- Molecular dynamics simulations : Model ligand-receptor interactions to rationalize potency differences (e.g., sulfonyl group orientation in binding pockets) .
Q. How can in vivo pharmacokinetic studies be designed for this compound?
- ADME profiling : Administer via intravenous/oral routes in rodent models, followed by LC-MS/MS analysis of plasma and tissue samples at 0, 1, 4, 8, 24-hour intervals .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratios in rodents to assess CNS bioavailability .
Q. What computational tools are effective for predicting the compound's reactivity and stability?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., sulfonyl group hydrolysis) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like serotonin transporters .
- pKa prediction : Software like MarvinSketch estimates ionization states under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
